Cas no 2227688-45-9 ((2S)-2-(2-bromo-3-nitrophenyl)oxirane)

(2S)-2-(2-Bromo-3-nitrophenyl)oxirane is a chiral epoxide derivative featuring a bromo and nitro substituent on the aromatic ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex molecules with high enantiopurity. The presence of both electron-withdrawing groups (bromo and nitro) enhances reactivity in nucleophilic ring-opening reactions, enabling selective functionalization. This compound is useful in pharmaceutical and agrochemical research, where precise stereocontrol is critical. Its stable crystalline form ensures ease of handling and storage. The structural versatility of (2S)-2-(2-bromo-3-nitrophenyl)oxirane supports its application in developing bioactive compounds and fine chemicals.
(2S)-2-(2-bromo-3-nitrophenyl)oxirane structure
2227688-45-9 structure
Product name:(2S)-2-(2-bromo-3-nitrophenyl)oxirane
CAS No:2227688-45-9
MF:C8H6BrNO3
Molecular Weight:244.042141437531
CID:6369129
PubChem ID:165692320

(2S)-2-(2-bromo-3-nitrophenyl)oxirane 化学的及び物理的性質

名前と識別子

    • (2S)-2-(2-bromo-3-nitrophenyl)oxirane
    • 2227688-45-9
    • EN300-1922331
    • インチ: 1S/C8H6BrNO3/c9-8-5(7-4-13-7)2-1-3-6(8)10(11)12/h1-3,7H,4H2/t7-/m1/s1
    • InChIKey: COKLNWSLJZOQSS-SSDOTTSWSA-N
    • SMILES: BrC1C(=CC=CC=1[C@H]1CO1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 242.95311g/mol
  • 同位素质量: 242.95311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 58.4Ų

(2S)-2-(2-bromo-3-nitrophenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1922331-0.25g
(2S)-2-(2-bromo-3-nitrophenyl)oxirane
2227688-45-9
0.25g
$1432.0 2023-09-17
Enamine
EN300-1922331-0.1g
(2S)-2-(2-bromo-3-nitrophenyl)oxirane
2227688-45-9
0.1g
$1371.0 2023-09-17
Enamine
EN300-1922331-1.0g
(2S)-2-(2-bromo-3-nitrophenyl)oxirane
2227688-45-9
1g
$1557.0 2023-06-01
Enamine
EN300-1922331-10.0g
(2S)-2-(2-bromo-3-nitrophenyl)oxirane
2227688-45-9
10g
$6697.0 2023-06-01
Enamine
EN300-1922331-0.05g
(2S)-2-(2-bromo-3-nitrophenyl)oxirane
2227688-45-9
0.05g
$1308.0 2023-09-17
Enamine
EN300-1922331-0.5g
(2S)-2-(2-bromo-3-nitrophenyl)oxirane
2227688-45-9
0.5g
$1495.0 2023-09-17
Enamine
EN300-1922331-5.0g
(2S)-2-(2-bromo-3-nitrophenyl)oxirane
2227688-45-9
5g
$4517.0 2023-06-01
Enamine
EN300-1922331-5g
(2S)-2-(2-bromo-3-nitrophenyl)oxirane
2227688-45-9
5g
$4517.0 2023-09-17
Enamine
EN300-1922331-2.5g
(2S)-2-(2-bromo-3-nitrophenyl)oxirane
2227688-45-9
2.5g
$3051.0 2023-09-17
Enamine
EN300-1922331-1g
(2S)-2-(2-bromo-3-nitrophenyl)oxirane
2227688-45-9
1g
$1557.0 2023-09-17

(2S)-2-(2-bromo-3-nitrophenyl)oxirane 関連文献

(2S)-2-(2-bromo-3-nitrophenyl)oxiraneに関する追加情報

(2S)-2-(2-Bromo-3-Nitrophenyl)Oxirane: A Comprehensive Overview

(2S)-2-(2-Bromo-3-Nitrophenyl)Oxirane, identified by the CAS registry number 2227688-45-9, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes an epoxide group attached to a substituted bromonitrobenzene moiety. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a crucial role in determining its physical properties and reactivity.

The synthesis of (2S)-2-(2-Bromo-3-Nitrophenyl)Oxirane typically involves multi-step organic reactions, often starting from bromonitrobenzene derivatives. Recent advancements in catalytic asymmetric epoxidation have enabled the efficient and enantioselective preparation of this compound, which is a testament to the progress in asymmetric synthesis techniques. The use of chiral catalysts, such as those based on titanium or molybdenum complexes, has significantly improved the yield and enantiomeric excess of this compound, making it more accessible for research and industrial applications.

One of the most notable applications of (2S)-CAS No. 2227688-45-9 lies in its potential as a building block for more complex molecules in drug discovery and materials science. Its epoxide group is highly reactive and can undergo various nucleophilic opening reactions, making it a versatile intermediate in organic synthesis. For instance, recent studies have explored its use in constructing bioactive compounds with potential anti-cancer and anti-inflammatory properties.

In terms of physical properties, (S)-configuration CAS No. 1111111-11-1 exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, with findings indicating that it remains stable under ambient conditions but can undergo decomposition under high temperatures or strong acidic/basic environments.

From an environmental standpoint, the ecological impact of CAS No. 1111111-11-1 has been a subject of recent research interest. Studies have shown that its biodegradation rate is moderate, with certain microbial strains capable of metabolizing it under specific conditions. This information is crucial for assessing its safety profile and ensuring responsible handling in industrial settings.

In conclusion, (S)-configuration CAS No. 111111 represents a valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies, positions it as an important tool for researchers aiming to develop novel materials and therapeutic agents.

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